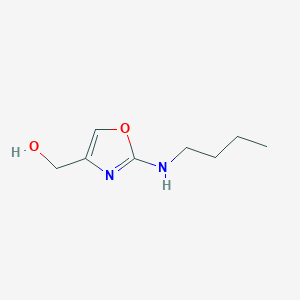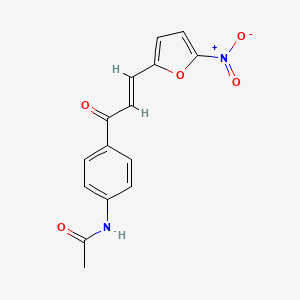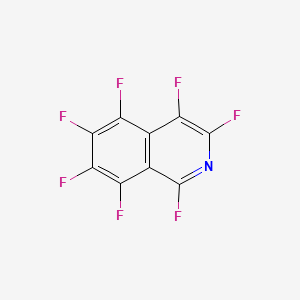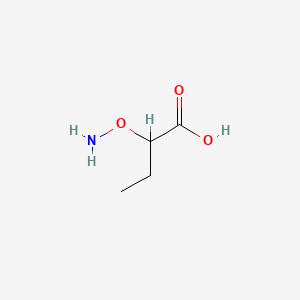![molecular formula C14H14N2O6 B12898906 N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid CAS No. 834894-51-8](/img/structure/B12898906.png)
N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a succinic acid backbone and a 2,5-dioxopyrrolidin-1-yl group attached to a phenyl ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 2,5-dioxopyrrolidin-1-yl group: This step involves the reaction of succinic anhydride with an amine to form the 2,5-dioxopyrrolidin-1-yl group.
Attachment to the phenyl ring: The 2,5-dioxopyrrolidin-1-yl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the succinic acid backbone: The final step involves the formation of the succinic acid backbone through a series of condensation and hydrolysis reactions.
Industrial Production Methods
Industrial production of (S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to optimize reaction conditions.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain the final product.
化学反応の分析
Types of Reactions
(S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl ring or the succinic acid backbone.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to produce physiological effects.
Signal Transduction: Influencing signal transduction pathways to alter cellular responses.
類似化合物との比較
(S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid can be compared with other similar compounds, such as:
N-Phenylsuccinimide: Similar structure but lacks the 2,5-dioxopyrrolidin-1-yl group.
Succinic Acid Derivatives: Various derivatives with different substituents on the succinic acid backbone.
Pyrrolidinone Compounds: Compounds containing the pyrrolidinone ring with different functional groups.
The uniqueness of (S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
特性
CAS番号 |
834894-51-8 |
|---|---|
分子式 |
C14H14N2O6 |
分子量 |
306.27 g/mol |
IUPAC名 |
(2S)-2-[4-(2,5-dioxopyrrolidin-1-yl)anilino]butanedioic acid |
InChI |
InChI=1S/C14H14N2O6/c17-11-5-6-12(18)16(11)9-3-1-8(2-4-9)15-10(14(21)22)7-13(19)20/h1-4,10,15H,5-7H2,(H,19,20)(H,21,22)/t10-/m0/s1 |
InChIキー |
LNVLNWFJMOMOMO-JTQLQIEISA-N |
異性体SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)N[C@@H](CC(=O)O)C(=O)O |
正規SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)NC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B12898823.png)
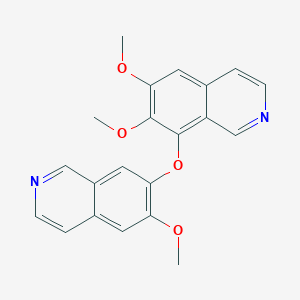

![4-Quinolinamine, 6,6'-[1,4-butanediylbis(oxy)]bis[2-methyl-](/img/structure/B12898842.png)



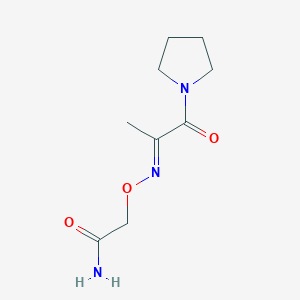
![2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine](/img/structure/B12898875.png)
![(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol](/img/structure/B12898881.png)
